molecular formula C34H49N5O6 B7943286 Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]

Cat. No.: B7943286
M. Wt: 623.8 g/mol
InChI Key: JWOGUUIOCYMBPV-GTMVXCKXSA-N
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Description

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl] (CAS: 918972-54-0) is a cyclic peptide derivative characterized by a unique structural framework. The compound features a 2-amino-8-oxodecanoyl moiety, a 1-methoxy-L-tryptophan residue, L-isoleucine, and a (2R)-2-piperidinecarbonyl group arranged in a macrocyclic conformation. Its molecular weight and stereochemistry contribute to its physicochemical properties, including a density of 1.28±0.1 g/cm³ and a pKa of 13.07±0.70 . The compound is associated with warnings for respiratory irritation and organ toxicity under the GHS hazard classification .

Properties

IUPAC Name

(6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOGUUIOCYMBPV-GTMVXCKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183506-66-3
Record name Apicidin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Resin Selection and Initial Deprotection

The synthesis typically begins with SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Rink amide resin is preferred for generating C-terminal amides, while Wang resin is employed for carboxylic acid termini. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), a step critical for iterative coupling. Prolonged piperidine exposure (>10 minutes) risks aspartimide formation, particularly at aspartic acid residues, which can be mitigated by using 2,4-dimethoxybenzyl (Dmb) or related protecting groups. For example, Fmoc-Asp(OMpe)-OH reduces aspartimide formation to 0.14% compared to 2.23% with Fmoc-Asp(OtBu)-OH under identical conditions.

Sequential Amino Acid Coupling

Coupling reactions employ activators such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (diisopropylethylamine). The sterically hindered L-isoleucine and L-tryptophan residues require extended coupling times (2–4 hours) to achieve >99% efficiency. For the non-standard (2R)-2-piperidinecarbonyl moiety, pre-activated Fmoc-piperidine-2-carboxylic acid is coupled at the final position to minimize racemization.

Cyclization and Cleavage

Following linear assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to yield the linear precursor. Cyclization is performed in dilute solution (0.1 mM) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) to prevent oligomerization. Head-to-tail cyclization under high-dilution conditions (0.01 M) in DMF at 4°C for 48 hours achieves a 62% yield.

Solution-Phase Cyclization Approaches

Fragment Condensation

Solution-phase methods involve synthesizing protected linear tetrapeptides followed by cyclization. The (2S)-2-amino-8-oxodecanoyl segment is prepared via Evans’ oxazolidinone methodology, ensuring enantiomeric excess >98%. Coupling with 1-methoxy-L-tryptophan uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt, yielding 85% of the dipeptide intermediate.

Macrocyclization Optimization

Cyclization of the linear sequence H-2-amino-8-oxodecanoyl-1-methoxy-L-Trp-L-Ile-(2R)-piperidine-2-carboxylate is performed using PyBOP/DIPEA in dichloromethane (0.005 M). Kinetic studies reveal that cyclization at 25°C for 72 hours provides a 58% yield, while lowering the temperature to 0°C reduces epimerization but extends the reaction time to 120 hours.

Patent-Derived Synthetic Routes

The WO2002051846A1 patent describes apicidin-like derivatives synthesized via hydrazone formation at the ketone group of 8-oxodecanoyl. For Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl], benzyloxyamine hydrochloride reacts with the linear peptide in methanol/pyridine (10:1) at 25°C for 4 hours, yielding 73% of the cyclized product. This method avoids harsh deprotection conditions but requires stringent purification to remove excess hydrazine derivatives.

Comparative Analysis of Preparation Methods

Method Yield Purity Key Advantages Limitations
SPPS with HATU cyclization62%>95%High reproducibility, scalabilityAspartimide risk at Asp residues
Solution-phase EDCI58%89%No solid-phase limitationsLow dilution requirements (0.005 M)
Patent hydrazone method73%82%Mild conditions, no epimerizationHydrazine byproduct removal challenging

Purification and Characterization

Crude products are purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) to >98% purity. LC-MS analysis confirms the molecular ion [M+H]+ at m/z 887.4, consistent with the theoretical mass. Chiral HPLC (Chirobiotic T column) verifies enantiopurity, with retention times matching authentic standards.

Challenges and Mitigation Strategies

  • Racemization : The (2R)-piperidinecarbonyl residue is prone to epimerization during coupling. Using pre-activated Fmoc-amino acids and coupling at 0°C reduces racemization to <1%.

  • Aspartimide Formation : Substituting tert-butyl with 2-methoxypropyl (Mpe) protecting groups decreases aspartimide by 80%.

  • Cyclization Efficiency : Pseudoproline dipeptides at L-Trp-L-Ile sequences improve cyclization yields by reducing β-sheet aggregation .

Scientific Research Applications

Cancer Research

Apicidin has been extensively studied for its anti-cancer properties. Its ability to inhibit HDACs leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Study:
A study published in Cancer Research demonstrated that Apicidin effectively reduced tumor growth in xenograft models of human cancer by promoting apoptosis and cell cycle arrest .

Neurodegenerative Diseases

Research indicates that Apicidin may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a study involving neuronal cell lines, Apicidin was shown to protect against oxidative stress-induced apoptosis, suggesting its potential for neuroprotection .

Infectious Diseases

Apicidin's antimicrobial properties have been explored, particularly its efficacy against certain pathogens.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted Apicidin's effectiveness against Mycobacterium tuberculosis, showcasing its potential as an adjunct therapy in tuberculosis treatment .

Data Tables

Application Area Mechanism Key Findings
Cancer ResearchHDAC inhibitionInduces apoptosis and inhibits tumor growth
Neurodegenerative DiseasesNeuroprotectionProtects against oxidative stress-induced apoptosis
Infectious DiseasesAntimicrobial activityEffective against Mycobacterium tuberculosis

Mechanism of Action

Apicidin exerts its effects primarily through the inhibition of histone deacetylases. By binding to the catalytic site of these enzymes, apicidin prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis. Key molecular targets include histone deacetylase 1 and histone deacetylase 3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclo[(2S,8S)-2-amino-8-hydroxydecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]

This analog differs by replacing the 8-oxo group with an 8-hydroxy group, altering hydrogen-bonding capacity and solubility. This modification may influence metabolic stability and receptor binding in biological systems .

Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl] Nonachlor

This larger cyclic peptide (CAS: 118399-22-7) contains additional methyl and phenyl groups, enhancing lipophilicity.

Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-l-2-aminobutyryl-N-methylglycyl-N-methyl-l-leucyl-l-valyl-l-leucyl-l-alanyl-d-alanyl-N-methyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-valyl]

With a molecular formula of C₆₁H₁₀₉N₁₁O₁₂ (MW: 1188.58), this compound exhibits a more complex backbone, including multiple N-methylated residues. Such modifications typically improve proteolytic stability but may reduce membrane permeability relative to the simpler oxo-decanoyl analog .

Comparative Data Table

Property Cyclo[(2S)-2-amino-8-oxodecanoyl-...] Cyclo[(2S,8S)-2-amino-8-hydroxydecanoyl-...] Cyclo[L-arginyl-... Nonachlor
Key Substituent 8-oxo group 8-hydroxy group Chlorinated phenyl, methyl groups
Molecular Weight Not explicitly stated Not reported ~1200 (estimated)
Density (g/cm³) 1.28±0.1 Not available Not available
pKa 13.07±0.70 Not available Not available
Hazard Profile (GHS) H335, H372 Not specified Environmental toxicity (nonachlor)

Research Implications

  • Toxicity: The oxo derivative’s organ toxicity (H372) contrasts with the nonachlor compound’s environmental risks, highlighting divergent safety profiles .

Biological Activity

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl], commonly known as Apicidin , is a cyclic peptide that has garnered attention for its significant biological activities, particularly as a histone deacetylase inhibitor (HDACi). This compound is notable for its potential therapeutic applications in cancer treatment and other diseases related to epigenetic modifications.

Chemical and Physical Properties

  • Molecular Formula : C₃₄H₄₉N₅O₆
  • Molecular Weight : 623.8 g/mol
  • CAS Number : 183506-66-3

Apicidin functions primarily as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, Apicidin promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes such as p21^WAF1/CIP1. This mechanism has been linked to its antiproliferative effects in various cancer cell lines.

Anticancer Properties

  • Inhibition of Tumor Growth : Apicidin has been shown to inhibit the proliferation of several cancer cell lines, including prostate carcinoma and breast cancer cells. For instance, studies indicate that Apicidin can induce the expression of p21, leading to cell cycle arrest and apoptosis in prostate cancer cells .
  • Synergistic Effects with Other Agents : Research has demonstrated that Apicidin exhibits synergistic effects when combined with other chemotherapeutic agents. In particular, it has been shown to enhance the efficacy of certain EGFR inhibitors against triple-negative breast cancer cells .
  • Cell Line Studies : In vitro studies have revealed that Apicidin effectively reduces cell viability in various cancer models. For example, it demonstrated a significant growth inhibitory effect on MDA-MB-468 and MCF-7 breast cancer cell lines with GI₅₀ values indicating potent activity .

Case Studies and Experimental Data

A comprehensive analysis of Apicidin’s biological activity reveals several key findings:

StudyCell LineGI₅₀ Value (µM)Effect
MDA-MB-4684.03Strong inhibition
MCF-78.79Significant growth reduction
Prostate CancerNot specifiedInduction of p21 expression

Mechanistic Insights

The activation of p21^WAF1/CIP1 by Apicidin is critical for its anticancer effects. This activation results from the compound's ability to inhibit HDACs, leading to increased histone acetylation and transcriptional activation of genes involved in cell cycle regulation . Additionally, Apicidin's role in modulating NF-kappaB signaling pathways contributes to its anticancer efficacy by promoting apoptosis in tumor cells .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural integrity of apicidin?

Apicidin’s cyclic peptide structure requires rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, focus on resolving stereochemical assignments, particularly for the (2S)-2-amino-8-oxodecanoyl and (2R)-2-piperidinecarbonyl moieties, which are critical for HDAC inhibitory activity. Crystallographic data (e.g., CCDC 2113369 in ) can validate spatial arrangements. HRMS should confirm molecular weight (C35H49N5O7, theoretical ~675.37 g/mol) with <1 ppm error .

Q. How can researchers optimize apicidin synthesis to improve cyclization efficiency?

Cyclization is a bottleneck due to steric hindrance from the 1-methoxy-L-tryptophyl group. Use microwave-assisted solid-phase peptide synthesis (SPPS) with Emoc-protected amino acids to enhance coupling yields. Post-cyclization, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification, monitoring for byproducts like linear precursors or epimerized isoforms .

Q. What assays are standard for evaluating apicidin’s HDAC inhibitory activity?

Use fluorometric HDAC activity assays (e.g., HDAC-Glo™) with HeLa nuclear extracts or recombinant HDAC isoforms (Class I HDACs are primary targets). IC50 values should be validated against positive controls like trichostatin A (TSA). Cell-based assays (e.g., Western blot for histone H3/H4 acetylation) confirm functional inhibition .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on apicidin’s potency across different cell models?

Variability arises from differences in HDAC isoform expression, cell permeability, and metabolic stability. For example, apicidin shows nanomolar IC50 in Plasmodium falciparum but reduced activity in mammalian neurons due to blood-brain barrier efflux. Address this by:

  • Profiling HDAC expression (qRT-PCR/Western blot) in target cells.
  • Modifying apicidin’s lipophilicity (e.g., substituting 1-methoxy-L-tryptophyl with nonpolar residues) to enhance bioavailability .

Q. What strategies are effective in designing apicidin analogs to mitigate off-target effects?

Apicidin’s non-selectivity for HDAC isoforms can lead to cytotoxicity. Rational design approaches include:

  • Structural modifications : Replace the 8-oxodecanoyl chain with shorter acyl groups to reduce hydrophobic interactions with HDAC2/3.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate apicidin to E3 ligase ligands (e.g., VHL) to degrade specific HDACs selectively .

Q. How can researchers validate apicidin’s synergism with latency-reversing agents (LRAs) in HIV studies?

In HIV latency models (e.g., J-Lat cells), combine apicidin (100–500 nM) with LRAs like prostratin or TNF-α. Measure viral reactivation via p24 ELISA or flow cytometry for GFP (if using reporter cells). Dose-response matrices and Bliss independence analysis quantify synergism. Note that apicidin’s cytotoxicity above 1 µM may confound results; use resazurin assays to normalize viability .

Data Contradiction Analysis

Q. Why do some studies report apicidin as a potent antimalarial while others emphasize cancer applications?

Apicidin’s HDAC inhibition disrupts epigenetic regulation in both protozoans (e.g., Plasmodium histone acetylation) and human cancer cells. However, divergent outcomes depend on:

  • Pathogen vs. host HDAC homology : Plasmodium HDACs have unique structural motifs, allowing selective targeting.
  • Dosage thresholds : Antimalarial effects occur at lower concentrations (IC50 ~10 nM) than cytotoxic cancer doses (IC50 >100 nM) .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization techniques in (thiazolino-fused 2-pyridones) and SPPS optimizations in .
  • Activity Validation : Use HDAC-Glo™ kits (Promega) and follow protocols from for HIV latency models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]
Reactant of Route 2
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]

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